Fmoc-2-methyl-D-phenylalanine

Descripción general

Descripción

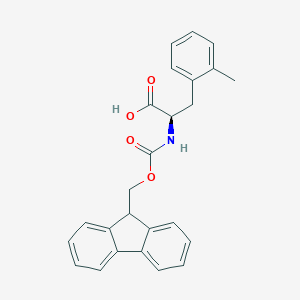

Fmoc-2-methyl-D-phenylalanine is a derivative of phenylalanine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The presence of the Fmoc group allows for selective deprotection, making it a valuable tool in the synthesis of complex peptides and proteins.

Mecanismo De Acción

Target of Action

Fmoc-2-methyl-D-phenylalanine, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid, primarily targets bacteria . It has been discovered to have antimicrobial properties specific to Gram-positive bacteria , including MRSA .

Mode of Action

The compound’s weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane . When formulated with the gram-negative specific antibiotic aztreonam (azt), it displays antibacterial activity against both gram-positive and gram-negative bacteria . This is due to the increased permeability of this compound by AZT through the bacterial membrane .

Biochemical Pathways

The compound is part of the fluorenylmethyloxycarbonyl (Fmoc) conjugated amino acids (Fmoc-AA) family . These compounds have been found to self-assemble into supramolecular nanostructures under aqueous conditions, leading to hydrogel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described .

Pharmacokinetics

Information on the pharmacokinetics of this compound is currently limited. It is known that the compound is used in peptide synthesis , suggesting that its ADME properties may be influenced by the specific context of its use.

Result of Action

The result of the compound’s action is a significant reduction in the bacterial load in a mouse wound infection model . This is achieved through a synergistic effect and higher efficacy against P. aeruginosa due to the increased permeability of this compound by AZT through the bacterial membrane .

Action Environment

The action of this compound is influenced by environmental factors such as pH and buffer ions . These factors play a role in the self-assembly of the compound into a hydrogel

Análisis Bioquímico

Cellular Effects

Fmoc-2-methyl-D-phenylalanine has been found to have effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression . The exact details of these interactions and their consequences are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact pathways and the nature of these interactions are still being studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-methyl-D-phenylalanine typically involves the reaction of 2-methyl-D-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide, with a base like triethylamine or sodium bicarbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-2-methyl-D-phenylalanine undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids, facilitated by coupling reagents like carbodiimides.

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Fmoc-2-methyl-D-phenylalanine has numerous applications in scientific research:

Comparación Con Compuestos Similares

Fmoc-phenylalanine: Similar to Fmoc-2-methyl-D-phenylalanine but without the methyl group on the phenyl ring.

Fmoc-2-naphthylalanine: Contains a naphthyl group instead of a phenyl group, offering different hydrophobic and aromatic interactions.

Fmoc-tyrosine: Contains a hydroxyl group on the phenyl ring, providing additional sites for hydrogen bonding.

Uniqueness: this compound is unique due to the presence of the methyl group on the phenyl ring, which can influence the steric and electronic properties of the compound. This modification can affect the peptide’s overall structure and function, making it a valuable tool for studying the effects of specific amino acid modifications .

Actividad Biológica

Fmoc-2-methyl-D-phenylalanine (Fmoc-2-Me-D-Phe) is a derivative of the amino acid phenylalanine, characterized by the addition of a methyl group at the second carbon. This modification significantly influences its biological activities and applications in various fields, particularly in peptide synthesis and drug development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Target of Action

this compound primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA). Its antibacterial properties are attributed to its ability to penetrate bacterial membranes, although it exhibits limited activity against Gram-negative bacteria due to their robust outer membranes that hinder compound entry.

Mode of Action

The compound's antibacterial action results in a significant reduction in bacterial load in animal models, particularly in mouse wound infection studies. The mechanism involves binding to specific biomolecules, potentially inhibiting key enzymes responsible for bacterial growth and replication.

Case Studies

-

Antibacterial Activity

In a study examining the antibacterial effects of this compound, researchers found that it demonstrated weak antibacterial activity against Gram-negative bacteria but was more effective against Gram-positive strains. The study highlighted its potential as an adjunct therapy for infections caused by resistant strains. -

Enzyme Inhibition

Another significant finding is its role as an inhibitor of proteinase enzymes. The compound has shown promising results in vitro against hepatitis B virus replication, suggesting its potential application in antiviral drug development. -

Peptide Synthesis Applications

This compound is extensively used in solid-phase peptide synthesis (SPPS). Its unique structure allows for efficient coupling reactions and enhances the stability of synthesized peptides, making it a valuable tool in pharmaceutical research .

Comparative Analysis with Related Compounds

| Compound Name | Structure/Modification | Key Features |

|---|---|---|

| Fmoc-L-phenylalanine | No methyl substitution | Commonly used in peptide synthesis |

| Fmoc-4-methyl-L-phenylalanine | Methyl group on para position | Used as a pharmaceutical intermediate |

| Fmoc-D-phenylalanine | D-enantiomer of phenylalanine | Different stereochemistry affects activity |

| This compound | Methyl substitution on second carbon | Enhanced steric properties and biological activity |

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFMRMRGTNDDAT-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427843 | |

| Record name | Fmoc-2-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352351-63-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352351-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-2-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.